(Pyridazin-3-yloxy)acetic acid

Description

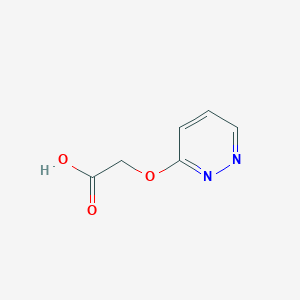

Structure

3D Structure

Properties

IUPAC Name |

2-pyridazin-3-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-6(10)4-11-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQBTLBHZQOIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423519 | |

| Record name | (pyridazin-3-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98197-84-3 | |

| Record name | (pyridazin-3-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (Pyridazin-3-yloxy)acetic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Pyridazin-3-yloxy)acetic acid, a heterocyclic compound featuring a pyridazine core linked to an acetic acid moiety via an ether linkage, represents a versatile scaffold with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, outlines a probable synthetic route based on established chemical principles, and explores its potential applications derived from the known bioactivities of the pyridazine nucleus. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes foundational knowledge of pyridazine chemistry to offer expert insights and predictive analysis for researchers investigating this and related compounds.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring, a six-membered diazine containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a valuable component in the design of biologically active molecules.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anti-cancer properties.[1] The incorporation of an acetic acid side chain via an ether linkage at the 3-position, as seen in this compound, introduces a carboxylic acid functional group that can serve as a key interaction point with biological targets or as a handle for further chemical modification.

Physicochemical Properties of this compound

Detailed experimental characterization of this compound is not widely reported. However, based on its structure and data from chemical suppliers, we can summarize its core properties and predict others based on analogous structures.

| Property | Value/Prediction | Source/Basis |

| CAS Number | 98197-84-3 | Chemical Supplier Data |

| Molecular Formula | C₆H₆N₂O₃ | Chemical Supplier Data |

| Molecular Weight | 154.12 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid | Analogy to similar small molecule acids |

| Melting Point | Not reported. Expected to be a solid with a defined melting point. | General property of crystalline organic acids |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous bases. Limited solubility in nonpolar solvents. | Presence of polar functional groups (ether, carboxylic acid, pyridazine nitrogens) |

| pKa | Predicted to be in the range of 3-5 for the carboxylic acid proton. | Analogy to other acetic acid derivatives |

Synthesis of this compound: A Proposed Methodology

A robust and high-yield synthesis of this compound can be envisioned through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.[2][3] In this case, the alkoxide would be generated from a protected glycolic acid derivative, and the electrophile would be a 3-halopyridazine.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl (Pyridazin-3-yloxy)acetate

-

Materials: 3-Chloropyridazine, Ethyl glycolate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF).

-

Procedure: a. To a stirred solution of ethyl glycolate (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise. b. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. c. Add a solution of 3-chloropyridazine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture. d. Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Cool the reaction to room temperature and quench by the slow addition of water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford ethyl (pyridazin-3-yloxy)acetate.

Causality Behind Experimental Choices:

-

Sodium Hydride: A strong base is required to deprotonate the hydroxyl group of ethyl glycolate to form the nucleophilic alkoxide.[3]

-

Anhydrous DMF: A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation (Na⁺) while leaving the alkoxide anion highly reactive.[2]

-

Inert Atmosphere: Prevents sodium hydride from reacting with atmospheric moisture.

-

Protection of Carboxylic Acid: The use of ethyl glycolate protects the carboxylic acid functionality as an ester, preventing it from interfering with the base-mediated reaction.

Step 2: Hydrolysis to this compound

-

Materials: Ethyl (pyridazin-3-yloxy)acetate, Lithium hydroxide, Tetrahydrofuran (THF), Water.

-

Procedure: a. Dissolve the ethyl (pyridazin-3-yloxy)acetate (1.0 equivalent) in a mixture of THF and water. b. Add lithium hydroxide (2-3 equivalents) and stir the reaction at room temperature. c. Monitor the reaction by TLC until the ester is fully consumed. d. Remove the THF under reduced pressure. e. Acidify the remaining aqueous solution to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl). f. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate. g. Dry the collected solid or the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to yield this compound.

Causality Behind Experimental Choices:

-

Lithium Hydroxide: A common and effective reagent for the saponification (hydrolysis) of esters.

-

THF/Water Solvent System: Ensures the solubility of both the ester starting material and the hydroxide reagent.

-

Acidification: Protonates the carboxylate salt to yield the final carboxylic acid product, which is typically less soluble in water, facilitating its isolation.

Expected Spectroscopic Characterization

While experimental spectra are not available, the following are predicted key features for the structural confirmation of this compound.

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR (in DMSO-d₆) | - A singlet for the methylene protons (-O-CH₂ -COOH) around 4.5-5.0 ppm.- A doublet of doublets for the proton at the 6-position of the pyridazine ring.- A doublet of doublets for the proton at the 5-position of the pyridazine ring.- A doublet of doublets for the proton at the 4-position of the pyridazine ring.- A broad singlet for the carboxylic acid proton (-COOH ) above 10 ppm. |

| ¹³C NMR (in DMSO-d₆) | - A signal for the methylene carbon (-O-C H₂-COOH).- A signal for the carbonyl carbon (-C OOH).- Three distinct signals for the carbons of the pyridazine ring. |

| IR (Infrared) Spectroscopy | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.- A sharp C=O stretch from the carboxylic acid around 1700-1750 cm⁻¹.- C-O stretching vibrations for the ether linkage.- C=N and C=C stretching vibrations from the pyridazine ring. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 154.12. |

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by its key functional groups: the pyridazine ring and the carboxylic acid.

Caption: Key reactivity pathways of the core molecule.

-

Carboxylic Acid Group: This group is readily converted into a variety of other functional groups.

-

Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., EDC, HOBt) can generate a library of amide derivatives. This is a common strategy in drug discovery to modulate solubility, cell permeability, and target engagement.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base can yield esters, which can act as prodrugs.

-

-

Pyridazine Ring:

-

N-alkylation/N-oxidation: The nitrogen atoms of the pyridazine ring are basic and can be alkylated or oxidized.

-

Aromatic Substitution: The pyridazine ring can undergo electrophilic or nucleophilic aromatic substitution, although it is generally less reactive than benzene. The positions for substitution will be directed by the existing ether linkage.

-

Potential Applications in Drug Discovery and Development

Given the broad spectrum of biological activities associated with the pyridazine scaffold, this compound is a promising starting point for the development of novel therapeutics.

-

Anti-inflammatory Agents: Many pyridazine derivatives exhibit anti-inflammatory properties. The carboxylic acid moiety could mimic the acidic functionality of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

-

Anticancer Agents: The pyridazine core is found in several compounds with anticancer activity.[1] this compound could serve as a fragment for the development of kinase inhibitors or other targeted therapies.

-

Cardiovascular Drugs: Some pyridazine-containing molecules have shown activity as vasodilators or cardiotonic agents.

-

Agrochemicals: The pyridazine ring is also present in some herbicides and insecticides.

Conclusion

This compound is a molecule of significant interest due to the established importance of the pyridazine scaffold in medicinal chemistry. While detailed experimental data on this specific compound is sparse, this guide has provided a robust framework for its synthesis, predicted its key chemical properties, and outlined its potential for further derivatization and application. The proposed synthetic route via Williamson ether synthesis offers a reliable method for its preparation, enabling further investigation into its biological activities. As the demand for novel chemical entities in drug discovery continues to grow, this compound represents a valuable and underexplored building block for the creation of new therapeutic agents.

References

-

Rudresh HM, Monica Arora, Slevakumar Balaraman, Datendranath Tripathi. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. 2024;16(1):074. [Link]

-

"The Williamson Ether Synthesis." Master Organic Chemistry. [Link]

-

"Williamson Ether Synthesis." Chemistry LibreTexts. [Link]

Sources

(Pyridazin-3-yloxy)acetic acid derivatives synthesis

An In-Depth Technical Guide to the Synthesis of (Pyridazin-3-yloxy)acetic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, arising from the π-deficient nature of the ring and the presence of basic nitrogen atoms, allow for a multitude of molecular interactions, including hydrogen bonding and chelation.[3] These characteristics have led to the development of pyridazine derivatives with a wide array of biological activities, including applications as anticancer agents, corrosion inhibitors, and herbicides.[1][3]

Within this versatile class of compounds, this compound and its derivatives represent a key pharmacophore. The ether linkage at the C3 position combined with the carboxylic acid moiety provides a specific spatial and electronic arrangement that is crucial for interaction with various biological targets. This guide provides a comprehensive overview of the core synthetic strategies, mechanistic underpinnings, and detailed protocols for the preparation of these valuable compounds, tailored for researchers and professionals in drug development.

Core Synthetic Strategy: A Modular Approach

The most robust and widely adopted strategy for the synthesis of this compound derivatives is a multi-step approach that builds the molecule in a logical, sequential manner. This process can be broken down into three primary phases: construction of the pyridazin-3(2H)-one core, O-alkylation via Williamson ether synthesis, and final ester hydrolysis. This modular approach allows for the introduction of diverse substituents at various positions, making it ideal for creating chemical libraries for structure-activity relationship (SAR) studies.

Caption: Overall synthetic workflow for this compound derivatives.

Phase 1: Forging the Pyridazin-3(2H)-one Core

The foundational step is the synthesis of the pyridazin-3(2H)-one heterocyclic system. The most common and reliable method involves the condensation of a γ-keto acid or its corresponding ester with hydrazine hydrate.[2][4][5]

Causality of Experimental Choice:

-

Starting Materials: γ-Keto acids are ideal precursors as the ketone provides an electrophilic site for one nitrogen of hydrazine to attack, while the carboxylic acid (or ester) provides the second electrophilic site for the other nitrogen, facilitating a cyclocondensation reaction.

-

Reaction Conditions: The reaction is typically carried out under reflux in a protic solvent like ethanol. The elevated temperature provides the necessary activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization.

Mechanism: The reaction proceeds through the formation of an intermediate hydrazone at the ketone position, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the carbonyl of the acid/ester. A final dehydration step yields the stable 4,5-dihydropyridazin-3(2H)-one.[5] If the saturated product is formed, a subsequent oxidation step, often using bromine in acetic acid, is required to introduce the aromaticity.[2][5]

Caption: Mechanistic pathway for Pyridazin-3(2H)-one formation.

Phase 2: O-Alkylation via Williamson Ether Synthesis

With the pyridazinone core in hand, the next critical step is the formation of the ether linkage. This is classically achieved through the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[6][7][8]

Causality of Experimental Choice:

-

Deprotonation: Pyridazin-3(2H)-one exists in tautomeric equilibrium with its aromatic 3-hydroxypyridazine form. The hydroxyl proton is acidic and can be readily removed by a suitable base (e.g., potassium carbonate, sodium hydroxide) to generate a pyridazin-3-olate anion. This anion is a potent nucleophile.

-

Alkylating Agent: Ethyl chloroacetate is an excellent electrophile for this SN2 reaction. The primary carbon bearing the chlorine atom is sterically unhindered, and the chlorine is a good leaving group, facilitating nucleophilic attack.[7] Using the ethyl ester protects the carboxylic acid functionality during this step and typically results in a product that is easier to purify via crystallization or chromatography.

-

Solvent: A polar aprotic solvent such as acetone, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is preferred.[8][9] These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the nucleophilic olate anion relatively "bare," thereby increasing its reactivity.

Mechanism (SN2 Pathway): The reaction is a concerted, single-step process. The pyridazin-3-olate nucleophile performs a backside attack on the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group.[7][8]

Caption: Williamson ether synthesis workflow for O-alkylation.

Phase 3: Saponification to the Final Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved through base-catalyzed hydrolysis, also known as saponification.

Causality of Experimental Choice:

-

Base-Catalyzed Hydrolysis: Reacting the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution is a highly efficient and irreversible method for cleaving the ester bond.[10]

-

Acidic Workup: The initial product of saponification is the carboxylate salt. A subsequent acidification step using a strong mineral acid (e.g., HCl) is required to protonate the carboxylate and precipitate the final this compound product.[11]

Detailed Experimental Protocols

The following protocols are generalized procedures synthesized from established methodologies.[10][11][12][13] Researchers should optimize conditions based on the specific substitution pattern of their substrates.

Protocol 1: Synthesis of 6-Phenylpyridazin-3(2H)-one

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-oxo-4-phenylbutanoic acid (1 equiv.), hydrazine hydrate (1.2 equiv.), and ethanol (approx. 5-10 mL per gram of keto acid).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. The intermediate 4,5-dihydro product may precipitate. Filter the solid and wash with cold ethanol.

-

Aromatization: Suspend the dried intermediate in glacial acetic acid. Add bromine (1.1 equiv.) dropwise at room temperature. Heat the mixture to 60-70 °C for 1-2 hours until the bromine color disappears.

-

Purification: Pour the cooled reaction mixture into ice water. Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure 6-phenylpyridazin-3(2H)-one.

Protocol 2: Synthesis of Ethyl (6-phenylpyridazin-3-yloxy)acetate

-

Reagents & Setup: To a 100 mL round-bottom flask, add 6-phenylpyridazin-3(2H)-one (1 equiv.), anhydrous potassium carbonate (2.5 equiv.), and acetone or THF (approx. 15-20 mL per gram of pyridazinone).

-

Addition of Alkylating Agent: Add ethyl chloroacetate (1.5 equiv.) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.

-

Workup & Isolation: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford the pure ester.[10]

Protocol 3: Hydrolysis to (6-Phenylpyridazin-3-yloxy)acetic Acid

-

Reagents & Setup: Dissolve ethyl (6-phenylpyridazin-3-yloxy)acetate (1 equiv.) in a mixture of ethanol and 6N aqueous sodium hydroxide (3 equiv.).

-

Reaction: Heat the solution to reflux for 2-4 hours.[10] Monitor the disappearance of the ester spot by TLC.

-

Workup & Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Precipitation: Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.[11]

-

Purification: Collect the white precipitate by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven to yield the final this compound derivative.

Alternative Synthetic Route: Nucleophilic Aromatic Substitution

An alternative pathway to certain (pyridazin-3-yloxy) derivatives involves starting with a pre-functionalized pyridazine ring, such as 3,6-dichloropyridazine. The ether linkage can be formed via a nucleophilic aromatic substitution (SNAr) reaction.

This approach is particularly useful for synthesizing derivatives where a substituent is desired at the C6 position. For instance, reacting 3,6-dichloropyridazine with a substituted phenol (e.g., 4-hydroxybenzaldehyde) in the presence of a base like potassium carbonate can selectively displace one of the chlorine atoms.[3] The remaining chlorine can then be subjected to further chemical transformations.

Caption: Alternative SNAr pathway to substituted pyridazine ethers.

Data Summary: Williamson Ether Synthesis Conditions

The following table summarizes typical conditions and outcomes for the O-alkylation of pyridazin-3(2H)-ones.

| Pyridazinone Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |

| 6-Aryl-pyridazin-3(2H)-one | Ethyl Chloroacetate | K₂CO₃ | THF | Reflux, 6h | 75-85% | [10] |

| 6-Phenyl-pyridazin-3(2H)-one | Methyl Chloroacetate | K₂CO₃ | Ethyl Methyl Ketone | Reflux | 80-90% | [13] |

| Substituted Pyridazin-3(2H)-one | Ethyl Chloroacetate | K₂CO₃ | Acetone | Reflux | 70-88% | [9] |

| p-Cresol | Chloroacetic Acid | KOH | Water | Reflux, 10 min | Not specified | [11] |

References

- Synthesis and chemistry of pyridazin-3(2H)-ones.ScienceDirect.

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.MDPI.

- 11.8: Williamson Ether Synthesis.Chemistry LibreTexts.

- Synthesis of pyridazines.Organic Chemistry Portal.

- Preparation method of 3, 6-dichloropyridazine.Google Patents.

- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.Liberty University.

- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.National Institutes of Health.

- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.SciSpace.

- Product Class 8: Pyridazines.Science of Synthesis.

- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.PubMed Central.

- The Williamson Ether Synthesis.Master Organic Chemistry.

- Preparation method of 3-chloropyridine.Google Patents.

- Synthetic route for preparation of pyridazinone derivatives (3–17).ResearchGate.

- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy.National Institutes of Health.

- Williamson ether synthesis.Wikipedia.

- A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE.Faculty of Pharmaceutical Sciences, Kyushu University.

- Experiment 06 Williamson Ether Synthesis.University of Wisconsin-Whitewater.

- 3-Chloropyridine.Wikipedia.

- Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b.ResearchGate.

- Williamson Ether Synthesis Guide.Scribd.

- Synthetic route to the formation of pyridazinones 11–19.ResearchGate.

- 2-(Pyridazin-3-yloxy)acetic acid.BLD Pharm.

- PROCESS FOR THE PREPARATION OF DERIVATIVES PYRIDAZINONE.Google Patents.

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of (Pyridazin-3-yloxy)acetic Acid

Preamble: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. (Pyridazin-3-yloxy)acetic acid, a molecule featuring a nitrogen-rich pyridazine heterocycle linked to a carboxylic acid moiety via an ether bridge, presents a unique combination of functional groups that are pivotal to its potential biological and chemical activities.[1] The pyridazine ring, for instance, is a known pharmacophore with a distinct dipole moment and hydrogen-bonding capacity, making it a valuable scaffold in medicinal chemistry.[2] This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive characterization of this molecule, moving beyond mere data reporting to elucidate the causal reasoning behind each analytical step. Our approach is designed to be a self-validating system, ensuring the highest degree of scientific integrity.

Molecular Blueprint: Functional Group Analysis

Before delving into instrumental analysis, a foundational understanding of the molecule's constituent parts is essential. This informs our experimental design and allows for the prediction of spectroscopic signatures.

-

Chemical Structure: this compound

-

CAS Number: 98197-84-3[3]

-

Molecular Formula: C₆H₆N₂O₃[3]

-

Molecular Weight: 154.12 g/mol [3]

Key Functional Groups for Spectroscopic Interrogation:

-

Pyridazine Ring: An aromatic, electron-deficient six-membered heterocycle with two adjacent nitrogen atoms. This system is a primary chromophore and will exhibit characteristic signals in NMR and UV-Vis spectroscopy.

-

Ether Linkage (Ar-O-CH₂): Connects the aromatic ring to the acetic acid side chain. Its C-O stretching vibrations are key identifiers in IR spectroscopy.

-

Methylene Bridge (-CH₂-): An aliphatic linker whose protons and carbon are in a unique chemical environment, influenced by the adjacent ether oxygen and the carboxylic acid group.

-

Carboxylic Acid (-COOH): A highly polar group with a readily identifiable acidic proton and carbonyl group, producing hallmark signals in both NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a suite of 1D and 2D NMR experiments is required for unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this molecule. Its high polarity ensures complete dissolution, and its ability to hydrogen-bond with the carboxylic acid proton slows the rate of chemical exchange, allowing the -COOH proton to be observed as a distinct, albeit broad, signal.

Experimental Protocol: ¹H NMR

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Vortex the tube gently until the sample is fully dissolved.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer, ensuring a sufficient number of scans for a good signal-to-noise ratio.

Predicted Data & Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | H -OOC- | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[4] |

| ~8.8 - 9.0 | Doublet of Doublets (dd) | 1H | Pyridazine H-6 | This proton is adjacent to a ring nitrogen (N1) and is strongly deshielded. It will be coupled to H-5 and H-4. |

| ~7.8 - 8.0 | Doublet of Doublets (dd) | 1H | Pyridazine H-5 | This proton is coupled to both H-6 and H-4, resulting in a complex multiplet in the aromatic region. |

| ~7.4 - 7.6 | Doublet of Doublets (dd) | 1H | Pyridazine H-4 | This proton is coupled to H-5 and H-6. Its position is influenced by the ether linkage at C3. |

| ~4.9 - 5.1 | Singlet | 2H | -O-CH₂ -COOH | These methylene protons are adjacent to an electronegative oxygen atom, shifting them significantly downfield. They appear as a singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Rationale: A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The chemical shifts are highly diagnostic of the carbon type (aromatic, carbonyl, aliphatic).

Predicted Data & Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169 - 171 | C =O | The carbonyl carbon of the carboxylic acid is characteristically found at the far downfield end of the spectrum. |

| ~160 - 162 | Pyridazine C-3 | This carbon is directly attached to two electronegative atoms (N2 and the ether oxygen), causing a strong deshielding effect.[5] |

| ~145 - 148 | Pyridazine C-6 | This carbon is adjacent to a ring nitrogen and is significantly deshielded.[5] |

| ~133 - 136 | Pyridazine C-5 | Aromatic C-H carbon. |

| ~120 - 123 | Pyridazine C-4 | Aromatic C-H carbon. |

| ~65 - 68 | -O-C H₂- | The methylene carbon is shifted downfield due to the direct attachment to the electronegative oxygen atom. |

Workflow for Unambiguous NMR Assignment

To validate these assignments, 2D NMR experiments are indispensable. An HSQC experiment correlates each proton signal to its directly attached carbon, while an HMBC experiment reveals longer-range (2-3 bond) correlations, piecing the molecular fragments together like a puzzle.

Caption: Workflow for definitive NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their unique vibrational frequencies.

Expertise & Rationale: For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred method. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra without the complications of KBr pellet preparation.

Experimental Protocol: ATR-IR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the empty ATR unit.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument software will automatically ratio this against the background.

Predicted Data & Interpretation:

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is the defining characteristic of a hydrogen-bonded carboxylic acid dimer.[6][7] |

| ~3100 - 3000 (sharp, on top of O-H) | C-H stretch | Aromatic (Pyridazine) | Stretching vibrations of the C-H bonds on the pyridazine ring. |

| ~2980 - 2850 (sharp, on top of O-H) | C-H stretch | Aliphatic (Methylene) | Asymmetric and symmetric stretching of the -CH₂- group. |

| 1710 - 1760 (strong, sharp) | C=O stretch | Carboxylic Acid | A very intense absorption characteristic of the carbonyl group. Its exact position can indicate the extent of hydrogen bonding.[8] |

| ~1600, ~1475 | C=C and C=N stretches | Aromatic Ring (Pyridazine) | Skeletal vibrations of the pyridazine ring. |

| ~1250 - 1200 | C-O stretch | Aryl Ether | Asymmetric C-O-C stretching vibration. |

| ~1050 - 1000 | C-O stretch | Alkyl Ether | Symmetric C-O-C stretching vibration. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the molecule's structure.

Expertise & Rationale: Electrospray Ionization (ESI) is the ideal ionization technique for this molecule due to its polarity and the presence of acidic and basic sites.[9] Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes provides complementary information and increases confidence in the molecular weight assignment.

Experimental Protocol: ESI-MS

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

Predicted Data & Interpretation:

-

Molecular Formula: C₆H₆N₂O₃

-

Monoisotopic Mass: 154.0378 Da

| Ion Mode | Predicted m/z | Ion Formula | Interpretation |

| Positive | 155.0451 | [C₆H₇N₂O₃]⁺ | Protonated molecule, [M+H]⁺. The pyridazine nitrogens are likely sites of protonation. |

| Negative | 153.0306 | [C₆H₅N₂O₃]⁻ | Deprotonated molecule, [M-H]⁻. The carboxylic acid is the most acidic site and will readily deprotonate. |

Fragmentation Analysis (Trustworthiness): The fragmentation pattern serves as a self-validating system. The observed fragments must be logical losses from the parent ion.

Caption: Integrated workflow for structural confirmation.

MS confirms the molecular formula is C₆H₆N₂O₃. IR validates the presence of the key carboxylic acid, ether, and aromatic functional groups. NMR then provides the definitive atomic connectivity, showing exactly how these pieces are assembled. Finally, UV-Vis confirms the presence of the expected pyridazine electronic system. Together, these techniques provide a robust, self-validating, and unambiguous characterization of this compound, establishing a reliable foundation for all future research.

References

-

Saeed Reza Emamian et al. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3-Pyridineacetic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3(2H)-Pyridazinone. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Kuujia. (n.d.). Cas no 98197-84-3 (2-(pyridazin-3-yloxy)acetic acid). Retrieved February 2, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(pyridazin-3-yloxy)phenol (C10H8N2O2). Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Retrieved February 2, 2026, from [Link]

-

Geronikaki, A., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 13(15), 1385-1415. Retrieved February 2, 2026, from [Link]

-

Pri-Pharma. (n.d.). (6-Oxo-3-phenyl-6H-pyridazin-1-yl)-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester. Retrieved February 2, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]- - Substance Details. Retrieved February 2, 2026, from [Link]

-

American Elements. (n.d.). Pyridazines. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). (T[10][11][12]riazolo[4,3-b]pyridazin-6-yloxy)acetic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Sanna, G., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(11), 3326. Retrieved February 2, 2026, from [Link]

-

El-Faham, A., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(11), 863-868. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 2, 2026, from [Link]

-

El-Sayed, M. A. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 13(31), 21484-21503. Retrieved February 2, 2026, from [Link]

-

Al-Said, M. S., et al. (2011). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 344(1), 45-53. Retrieved February 2, 2026, from [Link]

-

INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved February 2, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridazine. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

-

Gade, T., et al. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1135-1139. Retrieved February 2, 2026, from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved February 2, 2026, from [Link]

-

The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved February 2, 2026, from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved February 2, 2026, from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved February 2, 2026, from [Link]

-

ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Retrieved February 2, 2026, from [Link]

-

Al-Ostath, A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(19), 678. Retrieved February 2, 2026, from [Link]

-

Shaukath, A., et al. (2017). The anti-invasive role of novel synthesized pyridazine hydrazide appended phenoxy acetic acid against neoplastic development targeting matrix metallo proteases. Biomedicine & Pharmacotherapy, 94, 929-941. Retrieved February 2, 2026, from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved February 2, 2026, from [Link]

-

Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Retrieved February 2, 2026, from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Modern Organic Chemistry. (2018, July 3). Mass Spec Mech Ethers Heterolytic Cleavage Source [Video]. YouTube. Retrieved February 2, 2026, from [Link]

-

El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2011). UV/Visible Diffusion-Ordered Spectroscopy: A Simultaneous Probe of Molecular Size and Electronic Absorption. Analytical Chemistry. Retrieved February 2, 2026, from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved February 2, 2026, from [Link]

-

Sleno, L. (2022). Mass Spectrometer. In StatPearls. StatPearls Publishing. Retrieved February 2, 2026, from [Link]

Sources

- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 98197-84-3|2-(Pyridazin-3-yloxy)acetic acid|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

The Pyridazine Core: A Technical Guide to its Physicochemical Properties and Synthetic Chemistry for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties confer a distinct pharmacological profile, leading to a surge in its application in modern drug design.[1][2] This guide provides an in-depth exploration of the fundamental physical and chemical properties of pyridazine derivatives, offering field-proven insights into their synthesis, reactivity, and strategic deployment in the development of novel therapeutics. The recent FDA approvals of drugs like relugolix and deucravacitinib, both incorporating a pyridazine ring, underscore the growing importance of this heterocycle in contemporary drug discovery.[1]

Unveiling the Physicochemical Landscape of Pyridazine

The inherent characteristics of the pyridazine ring system are pivotal to its role in molecular recognition and its utility as a pharmacophore.[1] Understanding these properties is crucial for medicinal chemists aiming to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

Electronic Properties and Basicity

Pyridazine is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency significantly influences its reactivity and intermolecular interactions. It is a weak base with a pKa of approximately 2.3.[3][4] The introduction of electron-donating groups can increase the basicity; for instance, 4-methylpyridazine has a pKa of 2.93.[3][4] This weak basicity is an advantageous feature in drug design, as it can help to avoid undesirable interactions with acidic biological targets and may contribute to improved oral bioavailability.[1]

The pyridazine ring possesses a significant dipole moment (approximately 4D), which is the largest among the three diazine isomers (pyridazine, pyrimidine, and pyrazine).[1][4] This high dipole moment can facilitate favorable dipole-dipole interactions and π-π stacking with biological targets, contributing to enhanced binding affinity.[1]

Solubility and Lipophilicity

The presence of the two nitrogen atoms in the pyridazine core generally enhances aqueous solubility compared to its carbocyclic counterpart, benzene.[3][5] Pyridazine itself is miscible with water.[5][6] However, the overall solubility of a pyridazine derivative is highly dependent on the nature of its substituents. Lipophilic substituents will decrease aqueous solubility, while polar functional groups will have the opposite effect. The calculated logarithm of the partition coefficient (cLogP) is a key parameter in predicting the lipophilicity of a molecule, which in turn influences its membrane permeability and overall pharmacokinetic profile.[1]

Spectroscopic and Structural Features

The structural and electronic properties of pyridazine derivatives can be thoroughly characterized using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for elucidating the substitution pattern on the pyridazine ring. The chemical shifts of the ring protons and carbons are influenced by the electronic effects of the substituents.[7][8][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups attached to the pyridazine core, such as carbonyls, amines, and hydroxyl groups.[7][9][10]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the pyridazine ring system. The absorption maxima can be correlated with the extent of conjugation and the presence of chromophoric substituents.[7]

-

X-ray Crystallography: Single-crystal X-ray diffraction studies have confirmed the planar structure of the pyridazine ring.[7][11][12] This technique provides precise information on bond lengths, bond angles, and the three-dimensional conformation of pyridazine derivatives, which is crucial for understanding structure-activity relationships (SAR) and for computational modeling.[11][12][13]

The following table summarizes key physicochemical properties of the parent pyridazine molecule.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂ | [2] |

| Molecular Weight | 80.09 g/mol | [2][6] |

| Appearance | Colorless liquid | [6][14] |

| Melting Point | -8 °C | [2][6] |

| Boiling Point | 208 °C | [6][14] |

| Density | 1.11 g/cm³ | [6] |

| pKa | 2.3 | [3][4] |

| Dipole Moment | ~4 D | [1][4] |

| Solubility in Water | Miscible | [5][6] |

The Art of Synthesizing Pyridazine Derivatives

The construction of the pyridazine core and the introduction of diverse functionalities are central to the exploration of this chemical space for drug discovery. A variety of synthetic strategies have been developed to access a wide range of pyridazine derivatives.

Classical Synthesis from 1,4-Dicarbonyl Compounds

A foundational method for constructing the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds (such as 1,4-diketones, γ-ketoacids, or their derivatives) with hydrazine or its derivatives.[15] This versatile approach allows for the introduction of substituents at various positions of the pyridazine ring.

Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine from a 1,4-Diketone

-

Dissolution: Dissolve the 1,4-diketone (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 3,6-disubstituted pyridazine.

Inverse-Electron-Demand Diels-Alder Reactions

More contemporary approaches, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction, offer efficient and regioselective access to functionalized pyridazines.[16] This strategy typically involves the reaction of an electron-deficient diene, like a 1,2,4,5-tetrazine, with an electron-rich dienophile, such as an enol ether.

Functionalization of the Pyridazine Ring

Once the pyridazine core is formed, further diversification can be achieved through various functionalization reactions. Due to the electron-deficient nature of the ring, it is generally resistant to electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents, particularly at positions activated by electron-withdrawing groups or at halogenated positions.

Chemical Reactivity: A Gateway to Molecular Diversity

The reactivity of the pyridazine ring is dictated by the presence of the two adjacent nitrogen atoms, which render the ring electron-deficient and influence the regioselectivity of various transformations.

Nucleophilic Aromatic Substitution (SNAr)

Halogenated pyridazines, such as 3,6-dichloropyridazine, are versatile intermediates that readily undergo nucleophilic aromatic substitution with a wide range of nucleophiles, including amines, alkoxides, and thiolates.[6][7] This reactivity allows for the facile introduction of diverse side chains, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

N-Alkylation and N-Oxidation

The lone pairs of electrons on the nitrogen atoms are available for reactions with electrophiles. N-alkylation of pyridazines can be achieved using alkyl halides, leading to pyridazinium salts. Oxidation of the nitrogen atoms, for instance with peroxy acids, yields pyridazine N-oxides, which can exhibit altered reactivity and biological activity profiles.

The Expanding Role of Pyridazine Derivatives in Drug Discovery

The unique physicochemical properties and synthetic accessibility of pyridazine derivatives have positioned them as valuable scaffolds in the development of a wide array of therapeutic agents.[17][18] Their ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes them effective mimics of other aromatic and heteroaromatic systems in drug-target binding.[1]

Pyridazine-containing compounds have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Numerous pyridazine derivatives have been investigated as inhibitors of various protein kinases and other targets implicated in cancer progression.[18][19][20]

-

Anti-inflammatory: Pyridazine and pyridazinone derivatives have shown potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[2][21][22]

-

Antimicrobial: The pyridazine scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.[17][18]

-

Cardiovascular: Certain pyridazine derivatives have been developed as antihypertensive and antiplatelet agents.[17][21]

-

Central Nervous System (CNS) Activity: The pyridazine nucleus is present in compounds with antidepressant, anticonvulsant, and anxiolytic properties.[17][21]

The following diagram illustrates the workflow for the discovery and development of pyridazine-based drug candidates.

Conclusion

The pyridazine ring system, with its distinct electronic and structural features, offers a compelling platform for the design of novel therapeutic agents. A thorough understanding of its physical and chemical properties is paramount for medicinal chemists to effectively harness its potential. The synthetic versatility of the pyridazine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity and ADME properties. As our understanding of disease biology deepens, the strategic incorporation of the pyridazine scaffold into drug candidates will undoubtedly continue to yield innovative and impactful medicines.

References

-

Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11. [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(7), 1-100. [Link]

-

Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Research and Analytical Reviews, 8(3), 548-569. [Link]

-

Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Pharmaceutical Research International, 33(47A), 346-364. [Link]

-

Arora, M., & Rudresh, H. M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Bioscientific Research, 11(4), 101-108. [Link]

-

Kumar, A., & Kumar, R. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(1), 1-2. [Link]

- Asif, M. (2016). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Tisler, M., & Stanovnik, B. (1968). Physical Properties of Pyridazines. In Advances in Heterocyclic Chemistry (Vol. 9, pp. 211-320). Academic Press.

-

Arora, M., & Rudresh, H. M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]

-

Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66. [Link]

-

Fanfani, L., Zanazzi, P. F., & Sabelli, C. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. II. The structure of 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1178-1182. [Link]

-

Sabelli, C., & Zanazzi, P. F. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1173-1177. [Link]

-

Paul, D. B., & Rodda, H. J. (1968). Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. Australian Journal of Chemistry, 21(5), 1291-1307. [Link]

- BenchChem. (2025).

-

Hranjec, M., et al. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 10(3), 361-367. [Link]

-

Unver, Y., et al. (2020). Antioxidative activity analyses of some pyridazine derivatives using computational methods. Journal of Molecular Structure, 1202, 127329. [Link]

-

Wikipedia. (n.d.). Pyridazine. In Wikipedia. Retrieved February 11, 2026, from [Link]

- BenchChem. (n.d.). The Pivotal Role of Physicochemical Properties in the Design of Substituted Pyridazine-Based Therapeutics: An In-depth Technical. BenchChem.

-

Coudert, P., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 28. [Link]

-

Al-Ostath, R. A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(21), 7293. [Link]

-

Hranjec, M., et al. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. [Link]

- Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 6(1), 1-13.

- Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University.

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved February 11, 2026, from [Link]

-

Ghorab, M. M., et al. (2010). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 15(11), 7857-7869. [Link]

- Oliveira-Campos, A. M. F., et al. (n.d.).

- Slideshare. (n.d.).

-

Głowacka, I. E., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(16), 4983. [Link]

-

Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 1851-1871. [Link]

-

Gomaa, H. A. M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7277. [Link]

- International Journal of Creative Research Thoughts. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.

- Asif, M. (2013). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 3(2), 114-126.

-

Verbeek, J., & Brandsma, L. (1984). Kinetic and thermodynamic control in the metalation of pyridine. A direct synthesis of 2- and 4-substituted pyridines. The Journal of Organic Chemistry, 49(20), 3857–3859. [Link]

-

Sert, Y., et al. (2014). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). South African Journal of Chemistry, 67, 96-106. [Link]

-

Im, Y., et al. (2019). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Polymers, 11(12), 2056. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpsbr.org [jpsbr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. ijcrt.org [ijcrt.org]

- 6. Pyridazine and its derivatives | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors | MDPI [mdpi.com]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. journals.iucr.org [journals.iucr.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iglobaljournal.com [iglobaljournal.com]

- 15. Pyridazine - Wikipedia [en.wikipedia.org]

- 16. Pyridazine synthesis [organic-chemistry.org]

- 17. rjptonline.org [rjptonline.org]

- 18. researchgate.net [researchgate.net]

- 19. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. sarpublication.com [sarpublication.com]

- 22. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Deep Dive: (Pyridazin-3-yloxy)acetic Acid Scaffolds

The following technical guide provides an in-depth analysis of the mechanism of action (MoA) for (Pyridazin-3-yloxy)acetic acid and its functional derivatives.

This guide treats the compound not merely as a single catalog item, but as a privileged scaffold in medicinal and agrochemical chemistry. It possesses a "Janus-faced" biological profile: it acts as a potent Aldose Reductase Inhibitor (ARI) in pharmaceutical contexts and a Synthetic Auxin in agrochemical applications.

Executive Summary: The Privileged Scaffold

This compound (CAS: 98197-84-3) represents a critical pharmacophore characterized by a pyridazine ring linked via an ether oxygen to an acetic acid moiety. This structural motif—an aryloxyacetic acid —is bioisosteric with established bioactive classes but offers unique electronic properties due to the nitrogen-rich pyridazine core.

Core Biological Activities:

-

Pharmaceutical (Primary): Inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.[1] This MoA is critical for preventing diabetic complications (neuropathy, retinopathy).

-

Agrochemical (Secondary): Auxin mimicry . The compound functions as a structural analog of Indole-3-acetic acid (IAA), binding to TIR1/AFB receptors to induce unregulated plant growth.

Pharmaceutical Mechanism: Aldose Reductase Inhibition (ARI)[1][2]

The most sophisticated application of the this compound scaffold lies in the development of ARIs. The carboxylic acid "head" and the aromatic "tail" are engineered to fit precisely into the active site of Aldose Reductase (ALR2) .

The Polyol Pathway Context

Under hyperglycemic conditions (diabetes), hexokinase becomes saturated. Excess glucose is shunted into the Polyol Pathway , where ALR2 reduces glucose to sorbitol using NADPH. Sorbitol does not diffuse easily across cell membranes, leading to intracellular accumulation, osmotic stress, and tissue damage.[2]

The Intervention: this compound derivatives competitively inhibit ALR2, blocking sorbitol formation.

Molecular Binding Mechanism

The efficacy of this scaffold is driven by its interaction with the ALR2 Anion Binding Pocket .

-

The "Anchor" (Carboxyl Group): The acetic acid moiety exists as a carboxylate anion at physiological pH. It penetrates the catalytic active site and forms a hydrogen-bond network with Tyr48 , His110 , and Trp111 . This locks the enzyme and prevents the hydride transfer from NADPH to glucose.

-

The "Scaffold" (Pyridazine Ring): The planar pyridazine ring occupies the hydrophobic cleft near the cofactor (NADP+). The nitrogen atoms in the ring can form specific water-mediated bridges or direct interactions with residues like Leu300 , enhancing specificity over the related Aldehyde Reductase (ALR1).

-

The "Specificity Pocket": Advanced derivatives (e.g., zopolrestat analogs) attach hydrophobic groups (benzothiazoles, trifluoromethyls) to the pyridazine core. These groups slide into a distinct lipophilic pocket (specificity pocket) that opens up upon ligand binding, a phenomenon known as "induced fit."

Visualization of the Signaling Pathway

The following diagram illustrates the intervention of the compound within the Polyol Pathway.

Caption: Figure 1. Mechanism of Aldose Reductase Inhibition. The compound blocks the rate-limiting step of the polyol pathway, preventing sorbitol-induced osmotic stress.

Agrochemical Mechanism: Auxin Mimicry[4][5]

While less selective than pharmaceutical applications, the this compound core is structurally homologous to commercial herbicides like 2,4-D and Triclopyr .

Receptor Interaction (TIR1/AFB)

The compound acts as a "molecular glue" within the plant cell nucleus.

-

Uptake: The acid enters the cell via passive diffusion (protonated form) or auxin influx carriers (AUX1/LAX).

-

Binding: Inside the nucleus, it binds to the TIR1 (Transport Inhibitor Response 1) receptor protein.

-

Complex Formation: The ligand stabilizes the interaction between TIR1 (an F-box protein) and Aux/IAA transcriptional repressors.

-

Degradation: This complex recruits the SCF ubiquitin-ligase machinery, ubiquitinating the Aux/IAA proteins and marking them for proteasomal degradation.

-

Gene Activation: The degradation of repressors releases ARF (Auxin Response Factors) , leading to uncontrolled gene expression, ethylene production, and plant death (epinasty).

Experimental Validation Protocols

To validate the MoA of a this compound derivative, the following protocols are standard.

In Vitro Aldose Reductase Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human ALR2.

| Step | Procedure | Rationale |

| 1. Preparation | Isolate ALR2 from rat lens or use recombinant human ALR2. Prepare 100 mM potassium phosphate buffer (pH 6.2). | pH 6.2 optimizes the protonation state for maximal catalytic activity. |

| 2. Reaction Mix | Mix enzyme, NADPH (0.1 mM), and varying concentrations of the inhibitor (1 nM - 10 µM) in a cuvette. | Pre-incubation allows the inhibitor to equilibrate with the enzyme's binding pocket. |

| 3. Initiation | Add substrate (DL-glyceraldehyde, 10 mM) to start the reaction. | Glyceraldehyde is a standard substrate for ALR2 activity measurement. |

| 4. Measurement | Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes. | Reaction rate is directly proportional to the slope of NADPH consumption. |

| 5. Analysis | Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression. | A potent pyridazine derivative should show IC50 in the nanomolar (nM) range. |

In Silico Molecular Docking

Objective: Confirm binding mode within the active site.

-

Software: AutoDock Vina or Schrödinger Glide.

-

PDB Target: 2FZD (Human Aldose Reductase complexed with inhibitor).

-

Protocol:

-

Prepare the ligand (energy minimization).

-

Define the grid box around residues Tyr48, His110, Trp111 .

-

Run docking simulation.

-

Success Criteria: The carboxylate group must form salt bridges/H-bonds with Tyr48/His110. The pyridazine ring should show pi-stacking or hydrophobic contact with Trp111.

-

Quantitative Data Summary (Representative)

The following table summarizes the Structure-Activity Relationship (SAR) trends for pyridazine-acetic acid derivatives as ARIs.

| Structure Variant | IC50 (ALR2) | Selectivity (vs ALR1) | Notes |

| Core this compound | > 10 µM | Low | Weak binder; lacks hydrophobic tail. |

| Benzothiazole-substituted Pyridazine | 5 - 50 nM | High (>100x) | Hydrophobic tail engages specificity pocket. |

| Phthalazine-acetic acid (Zopolrestat) | ~3 nM | Very High | Fused benzene ring stabilizes binding. |

Note: The core scaffold requires hydrophobic substitution at the 4, 5, or 6 position of the pyridazine ring to achieve nanomolar potency.

Experimental Workflow Diagram

Caption: Figure 2. Validation pipeline for this compound derivatives.

References

-

Aldose Reductase Inhibitors & Pyridazine Scaffolds

-

Auxin Herbicide Mechanism

- Title: Auxin Herbicide Action: Lifting the Veil Step by Step.

- Source: Pest Management Science (PMC).

-

URL:[Link]

-

Structural Biology of ALR2

-

Chemical Identity

Sources

- 1. tis.wu.ac.th [tis.wu.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lab Chemicals, Medical, Lab & Dental Supplies, Healthcare, Lab & Dental, Business, Office & Industrial - PicClick UK [picclick.co.uk]

- 5. chem960.com [chem960.com]

Computational Exploration of (Pyridazin-3-yloxy)acetic Acid Analogs: A Technical Guide for Drug Discovery

Foreword

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities. Among these, (Pyridazin-3-yloxy)acetic acid analogs have emerged as a promising class of compounds with significant therapeutic potential. The journey from a promising chemical scaffold to a clinically viable drug is long and fraught with challenges. Computational chemistry and molecular modeling have become indispensable tools in navigating this complex path, offering a rational and efficient approach to drug design and development. This guide provides an in-depth technical overview of the key computational strategies employed in the investigation of this compound analogs, tailored for researchers, scientists, and drug development professionals. Our focus is not merely on the "how" but fundamentally on the "why," providing a robust framework for making informed decisions in the computational drug discovery workflow.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets. The introduction of an acetic acid moiety via an ether linkage at the 3-position of the pyridazine ring, creating the this compound core, imparts specific physicochemical properties that can be fine-tuned through analog synthesis. These compounds have demonstrated a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][3] The versatility of this scaffold makes it an attractive starting point for the development of novel therapeutics.

The core hypothesis driving the exploration of this chemical space is that the pyridazine nitrogen atoms can act as hydrogen bond acceptors, the ether oxygen can also participate in hydrogen bonding, and the carboxylic acid group provides a key interaction point, often with positively charged residues in a protein's active site. The aromatic nature of the pyridazine ring also allows for π-π stacking interactions. By systematically modifying the substituents on the pyridazine ring and the acetic acid side chain, we can modulate the molecule's electronic properties, lipophilicity, and steric profile to optimize its interaction with a specific biological target.

The Computational Drug Discovery Workflow: A Strategic Overview

The computational investigation of this compound analogs follows a multi-step, iterative process designed to progressively refine a set of candidate molecules. This workflow is not linear but cyclical, with insights from later stages often informing earlier steps.

Figure 1: A representative workflow for the computational study of this compound analogs.

Core Computational Methodologies

This section delves into the key computational techniques, providing both the theoretical underpinnings and practical, step-by-step protocols.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is a powerful tool for virtual screening and for generating hypotheses about the binding mode of a ligand to its target protein.

Causality Behind Experimental Choices: The choice of docking software, scoring function, and protein preparation protocol is critical for obtaining meaningful results. For instance, using a rigid receptor docking protocol is computationally less expensive and suitable for initial high-throughput virtual screening. However, for lead optimization, induced-fit docking, which allows for receptor flexibility, can provide a more accurate representation of the binding event.

Self-Validating System: A crucial step in any docking study is the validation of the docking protocol. This is typically achieved by redocking a known co-crystallized ligand into the active site of the target protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[5]

Objective: To predict the binding modes and affinities of a library of this compound analogs against a target protein (e.g., a kinase for anticancer studies).

Materials:

-

A library of 3D structures of this compound analogs (e.g., in SDF or MOL2 format).

-

The 3D crystal structure of the target protein (obtained from the Protein Data Bank - PDB).

-

Molecular modeling software (e.g., AutoDock Vina, Schrödinger Suite, MOE).

Procedure:

-

Protein Preparation:

-

Download the PDB file of the target protein.

-

Remove water molecules and any co-solvents.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

-

Repair any missing side chains or loops.

-

Define the binding site, typically as a grid box encompassing the active site residues.

-

-

Ligand Preparation:

-

Generate 3D coordinates for each analog.

-

Assign partial charges and define rotatable bonds.

-

Generate multiple conformers for flexible ligands, if the software requires it.

-

-

Docking Simulation:

-

Launch the docking calculation, specifying the prepared protein and ligand files.

-

Select the appropriate docking algorithm and scoring function.

-

The software will then systematically search for the optimal binding pose of the ligand within the defined binding site.

-

-

Analysis of Results:

-

Analyze the docking scores to rank the compounds based on their predicted binding affinities. A more negative binding affinity generally indicates a more favorable interaction.[6]

-

Visualize the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

-

Compare the binding modes of different analogs to understand the structure-activity relationship (SAR).

-

Data Presentation:

| Analog ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| PYA-001 | -8.5 | Lys72, Asp184 | H-bond, Salt Bridge |

| PYA-002 | -7.9 | Phe168, Leu83 | Hydrophobic, π-π stacking |

| PYA-003 | -9.2 | Lys72, Asp184, Phe168 | H-bond, Salt Bridge, π-π stacking |

| ... | ... | ... | ... |

Table 1: Example of a data table summarizing molecular docking results.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.[7] This allows for the assessment of the stability of the docked pose and a more rigorous calculation of binding free energies.